molecular formula C32H32O4 B290601 5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate

5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate

Cat. No. B290601
M. Wt: 480.6 g/mol
InChI Key: FAZJAYPKGIGSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate, also known as BN-82002, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzophenone derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate has been shown to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory therapy, 5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate has been shown to reduce inflammation and alleviate pain.

Mechanism of Action

The mechanism of action of 5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate has also been shown to modulate the expression of various genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects
5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. 5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate has also been shown to improve cognitive function and protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate is its high purity, which makes it suitable for use in a range of lab experiments. However, one limitation of 5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate is its relatively high cost, which may limit its use in some research areas.

Future Directions

There are several future directions for research on 5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate. One area of interest is the potential use of 5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate in combination with other compounds for cancer therapy. Another area of interest is the potential use of 5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate and its potential applications in other scientific research areas.

Synthesis Methods

The synthesis of 5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate involves the reaction of 5-hydroxy-1-naphthaldehyde with 4-tert-butylbenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 4-tert-butylbenzoic acid in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield 5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate. The purity of the compound can be further improved through recrystallization.

properties

Molecular Formula

C32H32O4

Molecular Weight

480.6 g/mol

IUPAC Name

[5-(4-tert-butylbenzoyl)oxynaphthalen-1-yl] 4-tert-butylbenzoate

InChI

InChI=1S/C32H32O4/c1-31(2,3)23-17-13-21(14-18-23)29(33)35-27-11-7-10-26-25(27)9-8-12-28(26)36-30(34)22-15-19-24(20-16-22)32(4,5)6/h7-20H,1-6H3

InChI Key

FAZJAYPKGIGSHI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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